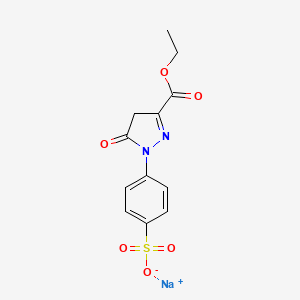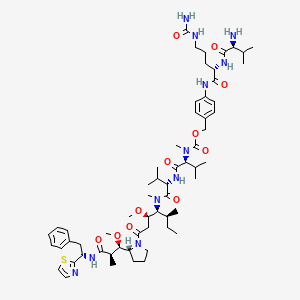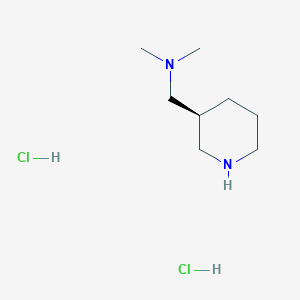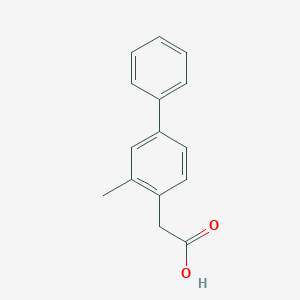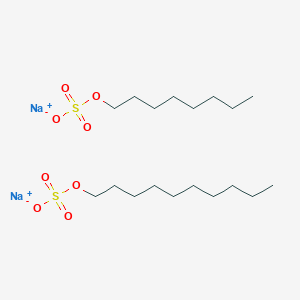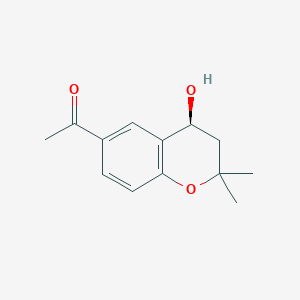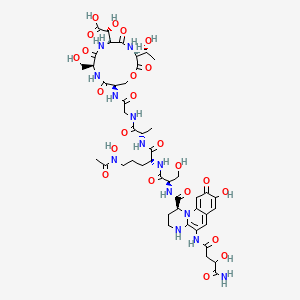
8-メチルスルフィニル-n-オクチルグルコシノレート
概要
説明
Glucohirsutin is a glucosinolate, a class of natural plant compounds found principally in the plant order Brassicales . It is also known as 8-Methylsulfinyloctyl glucosinolate . The chemical formula of Glucohirsutin is C16H30NO10S3 .
Synthesis Analysis
Glucosinolates, including Glucohirsutin, are extracted from ground plant materials with a methanol-water mixture at high temperatures to disable myrosinase activity . The resulting extract is purified using an ion-exchange column. After sulfatase treatment, the desulfoglucosinolates are eluted with water and the eluate is freeze-dried .
Molecular Structure Analysis
The molecular structure of Glucohirsutin is characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .
Chemical Reactions Analysis
The biological activity of Glucohirsutin, like other glucosinolates, is released upon tissue damage, when they are mixed with the enzyme myrosinase . This results in the formation of pungent and toxic breakdown products, such as isothiocyanates and nitriles .
Physical And Chemical Properties Analysis
Glucohirsutin has a molecular weight of 531.7 g/mol . More specific physical and chemical properties of Glucohirsutin were not found in the search results.
科学的研究の応用
植物の防御機構
グルコヒルチチンは、グルコシノレートの一種として、害虫や病気に対する植物の防御機構に役割を果たします。 それは、病原体や草食動物に有毒な化合物に分解される複雑なプロセスに関与しています .
土壌の健康と植物の成長
研究によると、グルコヒルチチンは土壌の健康と植物の成長に影響を与える可能性があります。 それは土壌中の微生物組成に影響を与える可能性があり、それが植物の健康と発達に影響を与える可能性があります .
種子中の栄養価
グルコヒルチチンは、ビスキュテラ・ラエヴィガタなどの種子に含まれており、摂取した場合の栄養価と潜在的な健康上の利点に貢献しています .
環境ストレスへの応答
研究によると、植物中のグルコヒルチチンのレベルは、低グルタチオンや軽度の酸化ストレスなどの環境ストレス因子に応答して変化する可能性があり、植物の回復力に影響を与える可能性があります .
代謝プロセス
シロイヌナズナでは、特定の条件下でグルコヒルチチンの蓄積が観察されており、植物の代謝プロセス、特に病原体感染中の役割を示唆しています .
潜在的な健康上の利点
グルコヒルチチンに直接関連していませんが、グルコシノレートは一般的に、硫黄が豊富な特性により、ヒト、動物、植物における潜在的な健康上の利点について研究されています .
作用機序
Target of Action:
The primary targets of 8-Methylsulfinyl-n-octyl glucosinolate are enzymes involved in the biosynthesis of glucosinolates. Specifically, it interacts with the gene methylthioalkylmalate synthase1 (MAM1), which plays a crucial role in chain elongation of methionine-derived glucosinolates . MAM1 determines whether methionine (Met) is extended predominantly by one or two methylene groups, resulting in glucosinolates with three- or four-carbon side chains.
Mode of Action:
When plant tissue is damaged (e.g., by herbivores), glucosinolates come into contact with myrosinases, which hydrolyze them. This process leads to the formation of unstable aglycones, which rearrange into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates . The mode of action involves the condensation of 2-oxo-4-methylthiobutanoic acid with acetyl-coenzyme A, catalyzed by MAM1. This elongates the Met chain and contributes to glucosinolate diversity.
Biochemical Pathways:
Glucosinolates are derived from Met and contain a β-thio-glucose moiety, a sulfonated oxime, and a variable side chain. The additional methylene groups in the side chain arise from acetyl-coenzyme A through an acetyl-CoA condensation/decarboxylation cycle, adding one methylene group per cycle . These compounds play roles in plant defense against herbivores and pathogens.
Result of Action:
The action of 8-Methylsulfinyl-n-octyl glucosinolate leads to the production of bioactive derivatives, such as isothiocyanates. These derivatives have diverse effects, including antimicrobial, anticancer, and insect-repellent properties . The cellular effects involve modulation of gene expression and metabolic pathways.
Safety and Hazards
将来の方向性
Research on glucosinolates, including Glucohirsutin, has focused on their potential health benefits . There is a need to explore and improve glucosinolate-rich sources, which should be emphasized to obtain natural bioactive compounds/active ingredients that can be included among synthetic and commercial products for use in maintaining and promoting health . Further development of advanced research on compounds pharmacokinetics, their molecular mode of action, genetics based on biosynthesis, their uses in promoting the health of living organisms is highlighted .
生化学分析
Biochemical Properties
Glucohirsutin is involved in several biochemical reactions within plants. It interacts with enzymes such as myrosinase, which hydrolyzes glucosinolates to produce biologically active compounds like isothiocyanates. These interactions are essential for the plant’s defense system. Glucohirsutin also interacts with proteins and other biomolecules, contributing to its role in biochemical pathways .
Cellular Effects
Glucohirsutin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in defense responses, leading to enhanced resistance against herbivores and pathogens. Additionally, glucohirsutin impacts cellular metabolism by modulating the activity of enzymes involved in primary and secondary metabolic pathways .
Molecular Mechanism
The molecular mechanism of glucohirsutin involves its hydrolysis by myrosinase to produce isothiocyanates, which are potent bioactive compounds. These isothiocyanates can bind to and inhibit the activity of specific enzymes, leading to changes in gene expression and cellular function. Glucohirsutin’s interaction with transcription factors and other regulatory proteins further modulates its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucohirsutin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that glucohirsutin is relatively stable under certain conditions but can degrade over time, leading to a decrease in its bioactivity. Long-term studies have shown that glucohirsutin can have sustained effects on cellular function, particularly in enhancing defense responses .
Metabolic Pathways
Glucohirsutin is involved in several metabolic pathways, including the glucosinolate biosynthetic pathway. It interacts with enzymes such as cytochrome P450s and glycosyltransferases, which are crucial for its biosynthesis and modification. Glucohirsutin also affects metabolic flux and metabolite levels, contributing to its role in plant defense and other physiological processes .
Transport and Distribution
Within cells and tissues, glucohirsutin is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its bioactive effects. The transport and distribution of glucohirsutin are essential for its role in plant defense and other biological functions .
Subcellular Localization
Glucohirsutin is localized in specific subcellular compartments, including the vacuole and cytoplasm. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of glucohirsutin is crucial for its interaction with enzymes and other biomolecules, contributing to its overall bioactivity .
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-9-methylsulfinyl-N-sulfooxynonanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO10S3/c1-29(22)9-7-5-3-2-4-6-8-12(17-27-30(23,24)25)28-16-15(21)14(20)13(19)11(10-18)26-16/h11,13-16,18-21H,2-10H2,1H3,(H,23,24,25)/b17-12-/t11-,13-,14+,15-,16+,29?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMDJOOLATZDQL-OTNWBXTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347084 | |
| Record name | Glucohirsutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21973-60-4 | |
| Record name | Glucohirsutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



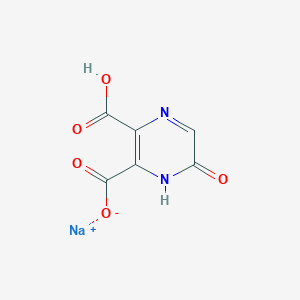



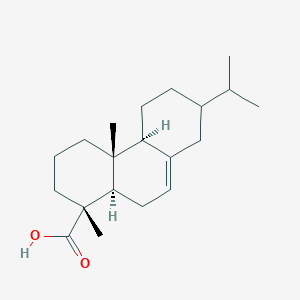
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(pyridin-2-yl)phenyl]propanoicacid](/img/structure/B1494604.png)
